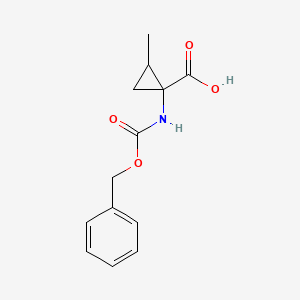![molecular formula C15H11ClN4O2S B13549883 N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a 4-chlorophenyl group and a thiophene ring substituted with two carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene ring and the carboxamide groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole ring could yield dihydropyrazoles.
科学研究应用
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
作用机制
The mechanism of action of N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can also contribute to the compound’s overall biological activity by interacting with different molecular targets. The exact mechanism of action would depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide include other pyrazole and thiophene derivatives, such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Various 3(5)-substituted pyrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the pyrazole and thiophene rings, along with the 4-chlorophenyl and carboxamide groups, allows for a wide range of potential interactions and applications.
属性
分子式 |
C15H11ClN4O2S |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
2-N-[1-(4-chlorophenyl)pyrazol-3-yl]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C15H11ClN4O2S/c16-9-1-3-10(4-2-9)20-8-7-13(19-20)18-15(22)12-6-5-11(23-12)14(17)21/h1-8H,(H2,17,21)(H,18,19,22) |
InChI 键 |
NCFZDNYEJJEABD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=CC(=N2)NC(=O)C3=CC=C(S3)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



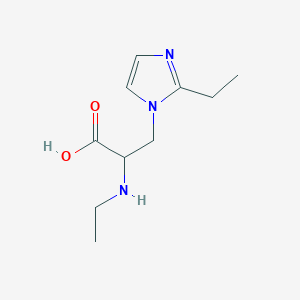
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
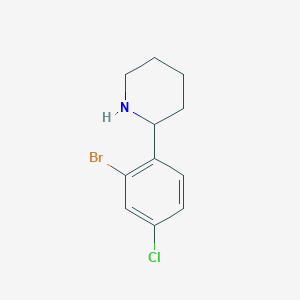
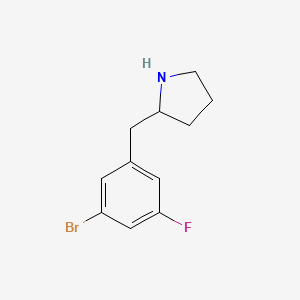
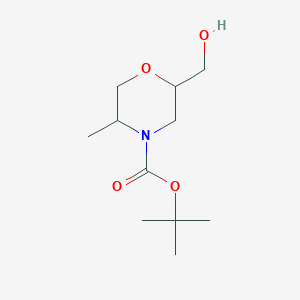
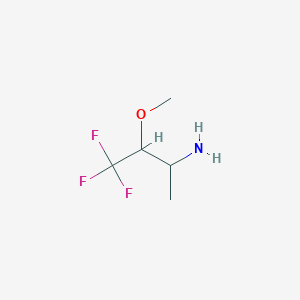
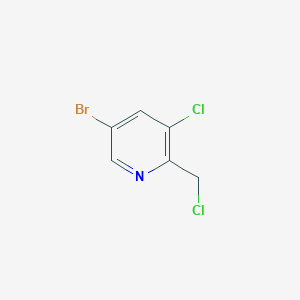
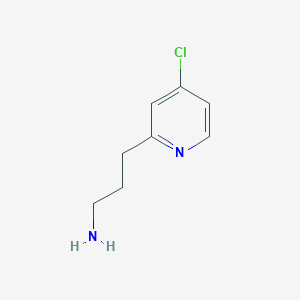
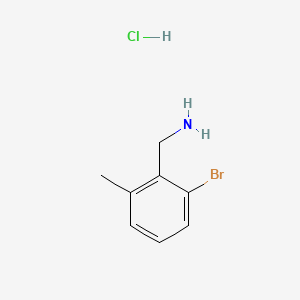
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
